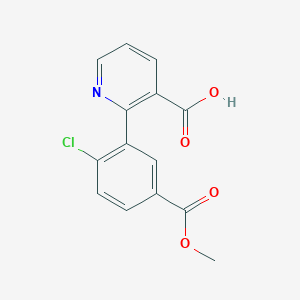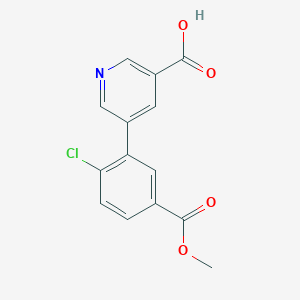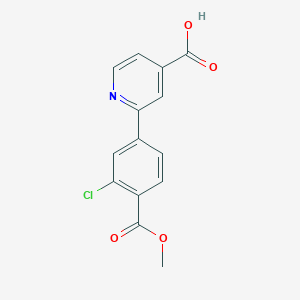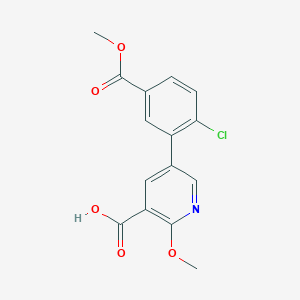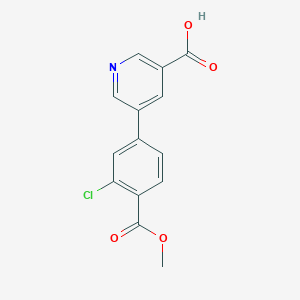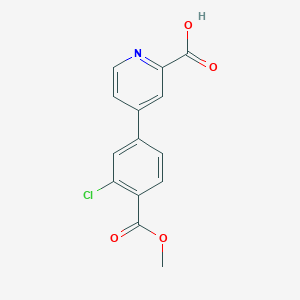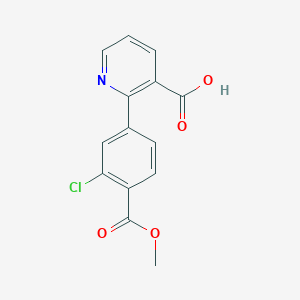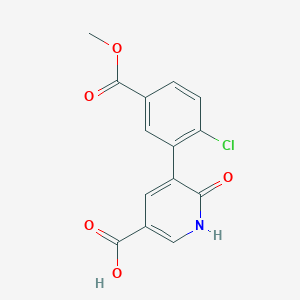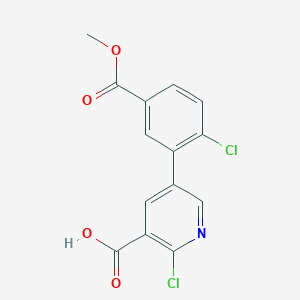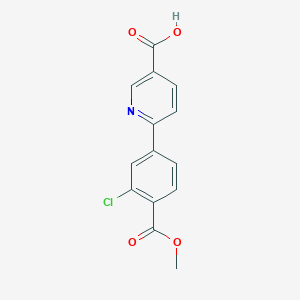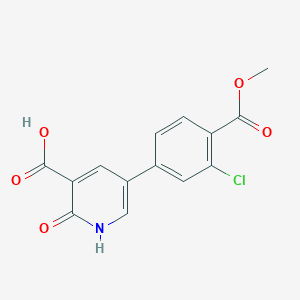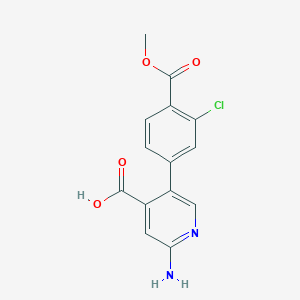
5-(3-Chloro-4-methoxycarbonylphenyl)picolinic acid, 95%
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(3-Chloro-4-methoxycarbonylphenyl)picolinic acid, otherwise known as 5-CMPCA, is an organic compound with a wide range of applications in the fields of scientific research and laboratory experiments. It is a white crystalline powder that is soluble in water and has a molecular weight of 263.58 g/mol. 5-CMPCA is an important component of many useful compounds, including pharmaceuticals and biochemicals, and has been used in a variety of different experiments.
Applications De Recherche Scientifique
5-CMPCA has been used in a variety of scientific research applications, including enzyme inhibition, protein purification, and cell culture experiments. It is an effective inhibitor of the enzyme tyrosinase, which is important for melanin synthesis. It is also a useful tool for protein purification, as it can be used to separate proteins from other molecules in a sample. In addition, 5-CMPCA has been used in cell culture experiments to study the effects of various compounds on cell growth and metabolism.
Mécanisme D'action
The mechanism of action of 5-CMPCA is not yet fully understood. It is believed to act by inhibiting the enzyme tyrosinase, which is responsible for melanin synthesis. This inhibition leads to a decrease in the production of melanin, which can have a variety of effects on the skin and other tissues. In addition, 5-CMPCA may also interact with other proteins and enzymes in the cell, leading to a variety of effects.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5-CMPCA are not yet fully understood. It is believed to inhibit the enzyme tyrosinase, which is responsible for melanin synthesis. This inhibition can lead to a decrease in the production of melanin, which can have a variety of effects on the skin and other tissues. In addition, 5-CMPCA may also interact with other proteins and enzymes in the cell, leading to a variety of effects.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 5-CMPCA in laboratory experiments include its high yield, cost-effectiveness, and ease of synthesis. It is also a reliable and efficient inhibitor of the enzyme tyrosinase, making it a useful tool for studying the effects of various compounds on cell growth and metabolism. The main limitation of using 5-CMPCA in laboratory experiments is that its mechanism of action is not yet fully understood, so its effects may not always be predictable.
Orientations Futures
The future directions of 5-CMPCA research include further investigation into its mechanism of action, as well as its potential applications in the fields of medicine and biotechnology. In addition, further research into the biochemical and physiological effects of 5-CMPCA is needed in order to fully understand its potential uses and applications. Finally, further research into its potential side effects and toxicity is also needed in order to ensure its safe use in laboratory experiments and clinical trials.
Méthodes De Synthèse
The synthesis of 5-CMPCA is a relatively simple process that involves the reaction of 3-chloro-4-methoxycarbonylphenol and picolinic acid. This reaction is conducted in an acidic medium, such as hydrochloric acid, and the product is isolated by crystallization. The yield of 5-CMPCA is typically around 95%, making it a highly efficient reaction. This method has been used in a variety of different experiments and is a reliable and cost-effective method for synthesizing 5-CMPCA.
Propriétés
IUPAC Name |
5-(3-chloro-4-methoxycarbonylphenyl)pyridine-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10ClNO4/c1-20-14(19)10-4-2-8(6-11(10)15)9-3-5-12(13(17)18)16-7-9/h2-7H,1H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NJTVIBVPOOPDLQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=C(C=C1)C2=CN=C(C=C2)C(=O)O)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10ClNO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.68 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-Chloro-5-[4-(ethoxycarbonyl)-3-fluorophenyl]isonicotinic acid, 95%](/img/structure/B6394103.png)

